molecular formula C13H17N3O3 B1462734 N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine CAS No. 1153356-03-6

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine

Número de catálogo: B1462734
Número CAS: 1153356-03-6
Peso molecular: 263.29 g/mol
Clave InChI: VKYRBKYZCUDOGU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Infrared (IR) Spectroscopy

Key IR absorption bands and their assignments:

Wavenumber (cm⁻¹) Assignment
3375 N-H stretch (amide)
1710 C=O stretch (amide I)
1655 Amide II (N-H bending + C-N stretch)
2823–2951 C-H stretches (CH₂ and aromatic)

The strong C=O stretch at 1710 cm⁻¹ confirms the presence of the amide bond, while the N-H stretch at 3375 cm⁻¹ is consistent with secondary amide vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (300 MHz, DMSO-d₆):

δ (ppm) Multiplicity Integration Assignment
3.17–3.23 m 4H Piperazine N-CH₂
3.78–3.81 m 4H Piperazine N-CH₂
4.97 s 2H Glycine CH₂
6.83–7.51 m 9H Aromatic protons (phenyl)

The piperazine protons resonate as multiplets between 3.17–3.81 ppm, while the glycine CH₂ appears as a singlet at 4.97 ppm. Aromatic protons from the phenyl group span 6.83–7.51 ppm.

¹³C NMR data (75 MHz, DMSO-d₆):

δ (ppm) Assignment
169.4 Carbonyl (amide)
151.4 Piperazine C-N
130.1 Aromatic carbons
49.5–49.8 Piperazine CH₂

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 263.1 [M+H]⁺ , consistent with the molecular formula. Fragmentation patterns include loss of CO₂ (44 Da) from the glycine moiety and cleavage of the piperazine-phenyl bond.

Crystallographic Data and Conformational Analysis

Crystallographic Features

While direct crystallographic data for this compound are limited, analogous piperazine derivatives exhibit triclinic or orthorhombic crystal systems with space groups Pbca or P1. Key features include:

  • Hydrogen bonding : N-H···O interactions between the amide group and water molecules or carboxylate oxygens.
  • Packing : Layered structures stabilized by C-H···π interactions between phenyl rings.

Conformational Analysis

  • Piperazine ring : Adopts a chair conformation in solid-state structures, with puckering parameters Q = 0.553–0.561 Å and θ = 9.38–175.89°.
  • Amide bond : Nearly planar, with a dihedral angle of 2.5–5.0° between the piperazine and glycine planes.
  • Phenyl group : Positioned equatorially relative to the piperazine chair, minimizing steric hindrance.

Table: Key geometric parameters for analogous structures

Parameter Value Range
C-N-C (piperazine) 108.5–112.3°
N-C=O (amide) 123.5–125.7°
C=O bond length 1.21–1.23 Å
N-H···O hydrogen bond 2.63–2.79 Å

Propiedades

IUPAC Name

2-[(4-phenylpiperazine-1-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-12(18)10-14-13(19)16-8-6-15(7-9-16)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYRBKYZCUDOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Preparation of this compound via Glycine Derivatives

A common synthetic route involves:

  • Step 1: Activation of glycine or glycine derivative (e.g., glycine acid chloride or methyl/ethyl glycine ester).
  • Step 2: Reaction of the activated glycine intermediate with 4-phenylpiperazine to form the amide bond.

For example, methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate synthesis begins with methylation of 4-aminobenzoic acid to form methyl 4-aminobenzoate, which is then coupled with this compound under mild conditions to yield the target compound.

Hydrogenation and Reduction Route for N-Substituted Phenyl Glycine Derivatives

A patented method (EP3153498A1) describes a highly efficient preparation of N-substituted phenyl glycine derivatives, which can be adapted for this compound:

  • Raw Materials: Substituted aniline (or amine derivative), glyoxylic acid (50% aqueous solution), palladium-carbon catalyst (5% Pd load), and methanol or other solvents.
  • Procedure:
    • Stir the mixture at ambient temperature for 30 minutes.
    • Replace air with hydrogen gas, gradually increasing pressure to 10 atm.
    • Heat the reaction mixture to 50°C and maintain for 12 hours.
    • Monitor reaction progress by HPLC to ensure raw material conversion below 0.2%.
    • Filter to remove catalyst and concentrate the filtrate.
    • Hydrolyze esterified impurities with sodium hydroxide solution at 50°C for 1 hour.
    • Acidify with hydrochloric acid to pH 3 to precipitate the product.
    • Cool, filter, wash, and dry to obtain the pure N-substituted phenyl glycine derivative.
  • Yield and Purity: Typically 93-95% yield with >99% purity by HPLC and LC-MS confirmation.

This method allows for high selectivity and yield, with the palladium-carbon catalyst being recyclable.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Methanol, ethanol, THF, dioxane Mixtures with water are common
Temperature Ambient to 50°C Gradual heating to optimize reaction
Pressure Hydrogen gas at 10 atm Gradual pressurization to avoid hazards
Catalyst Pd/C (5% Pd load) Recyclable, 0.01–1 molar ratio to amine
Reaction Time 10–14 hours Monitored by HPLC for completion
pH Adjustment Acidification to pH ~3 To precipitate product after hydrolysis

Purification Techniques

Analytical Data and Quality Control

  • HPLC: Used to monitor reaction progress and purity; residual raw material controlled below 0.2%.
  • LC-MS: Confirms molecular ion peaks consistent with this compound (m/e ~ expected molecular weight).
  • Yield: High yields of 93–95% reported.
  • Purity: >99% purity achievable with the described methods.

Summary Table of Preparation Methods

Method Key Steps Solvent(s) Catalyst Temp (°C) Pressure (atm) Yield (%) Purity (%) Reference
Acylation of 4-phenylpiperazine with glycine derivatives Activation of glycine ester/chloride, coupling with 4-phenylpiperazine Methanol, Ethanol None or Pd/C (optional) Ambient-50 Atmospheric or H2 10 85–90 >98
Hydrogenation of substituted aniline with glyoxylic acid Formation of imine intermediate, Pd/C catalyzed reduction under H2 Methanol, THF, Dioxane Pd/C (5% Pd load) 45–55 10 93–95 >99

Research Findings and Notes

  • The hydrogenation method (patented) offers a robust and scalable approach with excellent control over product purity and yield.
  • The use of palladium-carbon catalyst and controlled hydrogen pressure is critical for efficient reduction and imine intermediate conversion.
  • Hydrolysis of ester impurities is essential to maximize product purity.
  • Reaction monitoring by HPLC ensures minimal residual starting materials and side products.
  • These methods are adaptable for industrial scale synthesis due to their reproducibility and catalyst recyclability.

Análisis De Reacciones Químicas

Types of Reactions

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which can enhance cognitive function and potentially alleviate symptoms of neurological disorders .

Comparación Con Compuestos Similares

Structural Analogues with Isoquinoline Cores

Compound (1): N-[(1-Chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-yl)carbonyl]glycine ()

  • Structural Differences: Replaces the phenylpiperazine group with a chloro-hydroxy-isopropoxy-substituted isoquinoline.
  • Functional Impact: The isoquinoline core and substituents (chloro, isopropoxy) enhance lipophilicity and may alter binding to kinases or proteases compared to the phenylpiperazine derivative.
  • Application : Studied for collision-induced dissociation behavior, suggesting utility in mass spectrometry-based drug metabolism studies .

Compound (4): 1-Chloro-4-hydroxy-6-isopropoxy-isoquinolin-3-carboxylic acid-N-(2-hydroxyethyl)amide ()

  • Structural Differences : Substitutes glycine with a hydroxyethylamide group.
  • Functional Impact : Increased hydrogen-bonding capacity may improve solubility but reduce membrane permeability compared to the glycine derivative .

Glycine-Linked Therapeutic Agents

Daprodustat (): N-[(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidin-5-yl)carbonyl]glycine

  • Structural Differences: Features a hexahydropyrimidinone core instead of phenylpiperazine.
  • Functional Impact : The hydrophobic dicyclohexyl groups enhance HIF-prolyl hydroxylase inhibition, leading to FDA approval for anemia in chronic kidney disease.
  • Application : Highlights how glycine-linked heterocycles can stabilize hypoxia-inducible factors (HIFs) .

Aderbasib (INCB 007839) (): Methyl (6S,7S)-7-[(hydroxyamino)carbonyl]-6-[(4-phenylpiperazin-1-yl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylate

  • Structural Differences : Incorporates a spirocyclic azaspirooctane and hydroxamic acid group alongside the 4-phenylpiperazinyl carbonyl moiety.
  • Functional Impact : The hydroxamic acid confers metalloproteinase (ADAM) inhibitory activity, making it an antineoplastic agent. Demonstrates how additional functional groups can redirect biological activity .

Enzyme-Targeting Glycine Derivatives

N-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}glycine ()

  • Structural Differences : Replaces phenylpiperazine with a chlorophenyl-methyloxazole ring.
  • Functional Impact : Binds to AmpC beta-lactamase (Ki = 2.4 µM), showing competitive inhibition. The oxazole ring’s planar geometry enhances π-π stacking in the enzyme active site, unlike the flexible phenylpiperazine .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid ()

  • Structural Differences : Uses a fluorenylmethoxycarbonyl (Fmoc)-protected piperazine linked to acetic acid instead of glycine.
  • Functional Impact : Common in solid-phase peptide synthesis; the Fmoc group aids in temporary protection during synthesis, unlike the therapeutic focus of the target compound .

Fmoc-Gly-OH (): N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine

  • Structural Differences : Lacks the phenylpiperazine group but shares the Fmoc-glycine backbone.
  • Functional Impact : Primarily a building block in peptide synthesis, emphasizing the versatility of glycine derivatives in diverse chemical contexts .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Biological Target/Application Reference
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine Phenylpiperazine + glycine None (parent structure) ~317.35* Hypothetical CNS/receptor modulation N/A
Daprodustat Hexahydropyrimidinone + glycine Dicyclohexyl groups 393.43 HIF stabilizer (CKD anemia)
Aderbasib (INCB 007839) Spiroazaspirooctane + piperazine Hydroxamic acid, methyl ester 416.47 ADAM inhibitor (anticancer)
N-{[3-(2-Chlorophenyl)-5-methyl-oxazol-4-yl]carbonyl}glycine Oxazole + glycine 2-Chlorophenyl, methyl ~294.72* AmpC beta-lactamase inhibitor
Compound (1) () Isoquinoline + glycine Chloro, hydroxy, isopropoxy ~380.80* Metabolic stability studies

*Calculated based on molecular formulas where exact data were unavailable.

Key Findings and Implications

  • Structural Flexibility : The phenylpiperazine-glycine scaffold allows diversification into CNS agents, enzyme inhibitors, or peptide intermediates, depending on substituents .
  • Therapeutic Potential: Analogues like daprodustat and Aderbasib demonstrate that glycine-linked compounds can achieve clinical success through distinct mechanisms (HIF stabilization vs. metalloproteinase inhibition) .
  • Synthetic Utility : Piperazine and glycine derivatives are pivotal in drug discovery, serving as both therapeutic agents (e.g., Aderbasib) and synthetic intermediates (e.g., Fmoc-Gly-OH) .

Actividad Biológica

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine (CAS No. 1153356-03-6) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a phenyl group and a carbonyl group linked to glycine. This structure is significant because the piperazine moiety is known for its interactions with various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in modulating mood and behavior.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Research indicates that compounds with similar structures often act as agonists or antagonists at dopamine receptors, particularly the D3 subtype, which is implicated in mood regulation and reward pathways .

Key Mechanisms:

  • Dopamine Receptor Modulation : The compound may enhance or inhibit dopamine signaling, influencing behaviors associated with motivation and pleasure.
  • Serotonin Receptor Interaction : Similar compounds have been shown to interact with serotonin receptors, potentially affecting anxiety and depression pathways.

In Vitro Studies

Studies have demonstrated that this compound exhibits significant activity in various assays:

  • Dopamine Receptor Binding : High-throughput screening has shown that this compound can selectively bind to D3 dopamine receptors, indicating potential therapeutic applications in treating disorders like schizophrenia and Parkinson's disease .
  • Neuroprotective Effects : Preliminary data suggest that it may offer neuroprotective benefits by modulating oxidative stress pathways in neuronal cells.

In Vivo Studies

Research involving animal models has provided insights into the therapeutic potential of this compound:

  • Behavioral Studies : In rodent models, administration of this compound resulted in altered locomotor activity, which is often used as an indicator of dopaminergic activity .
  • Pharmacokinetics : Studies have indicated favorable pharmacokinetic profiles, including good bioavailability and blood-brain barrier penetration, which are critical for central nervous system-active drugs.

Case Study 1: Neuropharmacological Effects

A study conducted on a series of piperazine derivatives, including this compound, evaluated their effects on anxiety-like behaviors in mice. The results showed a significant reduction in anxiety-related behaviors compared to controls, suggesting potential applications in anxiety disorders .

Case Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects of this compound in chronic stress models. The findings indicated that it significantly improved depressive symptoms in treated animals compared to untreated groups, highlighting its potential as an antidepressant agent .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to other similar compounds:

Compound NameDopamine Receptor ActivitySerotonin Receptor ActivityNeuroprotective Effects
This compoundHighModerateYes
Other Piperazine Derivative AModerateHighNo
Other Piperazine Derivative BLowHighYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine
Reactant of Route 2
Reactant of Route 2
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.